molecular formula C10H15NO3 B8185333 (2-Cyano-tetrahydro-pyran-2-yl)-acetic acid ethyl ester

(2-Cyano-tetrahydro-pyran-2-yl)-acetic acid ethyl ester

Cat. No.: B8185333
M. Wt: 197.23 g/mol
InChI Key: YCNHVRKNKTZLDU-UHFFFAOYSA-N
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Description

(2-Cyano-tetrahydro-pyran-2-yl)-acetic acid ethyl ester is a heterocyclic ester featuring a six-membered tetrahydro-pyran ring with a cyano (-CN) group at the 2-position and an ethyl acetate moiety attached to the same carbon. This compound is synthesized via condensation reactions, such as the reaction of precursor compounds (e.g., compound (2)) with 1,3-cyclohexanedione, yielding a 41% product under optimized conditions . The cyano group imparts electron-withdrawing properties, influencing its reactivity in nucleophilic additions or cyclization reactions, making it valuable in synthesizing fused heterocyclic systems like benzo[b]pyran derivatives .

Properties

IUPAC Name

ethyl 2-(2-cyanooxan-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-2-13-9(12)7-10(8-11)5-3-4-6-14-10/h2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCNHVRKNKTZLDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1(CCCCO1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Cyano-tetrahydro-pyran-2-yl)-acetic acid ethyl ester typically involves the following steps:

    Formation of Tetrahydropyran Ring: The starting material, such as a suitable diol, undergoes cyclization to form the tetrahydropyran ring.

    Introduction of Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction, often using a cyanide source like sodium cyanide or potassium cyanide.

    Esterification: The final step involves the esterification of the acetic acid moiety with ethanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis of (2-Cyano-tetrahydro-pyran-2-yl)-acetic acid ethyl ester may be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions and improving yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydropyran ring, leading to the formation of lactones or other oxidized derivatives.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines, alcohols, or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of lactones or carboxylic acids.

    Reduction: Formation of primary amines or other reduced derivatives.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

(2-Cyano-tetrahydro-pyran-2-yl)-acetic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Cyano-tetrahydro-pyran-2-yl)-acetic acid ethyl ester depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its mechanism may involve interactions with specific enzymes or receptors, leading to desired biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituent Position Key Functional Groups Structural Differences vs. Target Compound References
(2-Cyano-tetrahydro-pyran-2-yl)-acetic acid ethyl ester 2-position -CN, ethyl ester Reference compound
Acetic acid, [(tetrahydro-2H-pyran-2-yl)methoxy]-, ethyl ester 2-position -OCH2-(tetrahydro-pyran), ethyl ester Methoxy substituent instead of cyano
Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate hydrochloride 4-position -NH2, methyl ester Amino group at pyran-4-position; methyl ester
ETHYL 2-(TETRAHYDRO-2H-PYRAN-4-YL)ACETATE 4-position None (simple alkyl), ethyl ester No cyano; pyran-4-substitution
Acetic acid, [(6-methyl-2-oxo-2H-1-benzopyran-4-yl)oxy]-, ethyl ester Benzopyran-4-yl -O-, methyl, oxo, ethyl ester Fused benzene ring; oxo group
Ethyl 2-(pyridin-2-yl)acetate Pyridine-2-yl Pyridine ring, ethyl ester Nitrogen-containing aromatic ring

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